molecular formula C16H21N3O5 B2840758 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one, oxalic acid CAS No. 1803566-92-8

1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one, oxalic acid

Cat. No.: B2840758
CAS No.: 1803566-92-8
M. Wt: 335.36
InChI Key: JLKFZUBRGIYWEA-UHFFFAOYSA-N
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Description

1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one, oxalic acid (CAS 1803566-92-8) is a high-purity chemical compound supplied for research and development purposes. The compound has a molecular formula of C16H21N3O5 and a molecular weight of 335.36 g/mol . This substance features a pyrrolidin-2-one scaffold linked to a phenyl group and a piperazine moiety, which is stabilized as an oxalic acid salt . Compounds with similar structural motifs, specifically arylpiperazines attached to a pyrrolidin-2-one fragment, have been investigated in pharmacological research for their significant biological activities . Studies on these analogues have demonstrated high binding affinity for alpha-adrenergic receptors (alpha1- and alpha2-AR), and have shown promising results as antiarrhythmic and antihypertensive agents in preclinical models . Furthermore, patents indicate that 4-(piperazin-1-yl)pyrrolidin-2-one derivatives can act as potent inhibitors of Monoacylglycerol Lipase (MAGL), presenting a potential therapeutic strategy for conditions such as pain, Alzheimer's disease, and Parkinson's disease . This reagent is intended for research applications only and is a valuable building block for medicinal chemists exploring central nervous system (CNS) active compounds, cardiovascular agents, and novel enzyme inhibitors. For specific storage, handling, and safety information, please refer to the Safety Data Sheet. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

oxalic acid;1-phenyl-3-piperazin-1-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.C2H2O4/c18-14-13(16-10-7-15-8-11-16)6-9-17(14)12-4-2-1-3-5-12;3-1(4)2(5)6/h1-5,13,15H,6-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKFZUBRGIYWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N2CCNCC2)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Coupled Piperazine Installation (Patent WO2015063709A1)

This industrial-scale method avoids pyridine solvents, favoring toluene/acetic acid systems:

Step 1 : Boc-protected piperazine (1 eq) reacts with phenylhydrazine (1.2 eq) in methanesulfonic acid (0.1 eq) at 50–55°C for 6 hours to form 1-acetoacetyl-4-Boc-piperazine-phenylhydrazine adduct.

Step 2 : Cyclization using phosphorus oxychloride (1.5 eq) in toluene at reflux (110°C) for 4 hours yields 1-Boc-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

Step 3 : Boc deprotection with trifluoroacetic acid (TFA, 3 eq) in dichloromethane at 25°C for 2 hours generates free piperazine intermediate.

Step 4 : Coupling with δ-lactam precursor (1 eq) in acetic acid (2 eq) at 60°C for 12 hours furnishes 1-phenyl-3-(piperazin-1-yl)pyrrolidin-2-one.

Key Data :

Parameter Value
Overall Yield 68% (from Step 1–4)
Purity (HPLC) 99.2%
Reaction Scale 10 kg batches

Catalytic Hydrogenation Approach (Patent US20160145208A1)

This route emphasizes stereochemical control during pyrrolidinone formation:

Step 1 : Ethyl 4-oxopyrrolidine-2-carboxylate (1 eq) undergoes formic anhydride-mediated cyclization (2 eq) in THF with sodium methoxide (1.5 eq) at −10°C for 3 hours to yield 3,4-dihydro-2H-pyrrole-2-one.

Step 2 : Hydrogenation at 50 psi H₂ over Pd/C (5% wt) in ethanol at 25°C for 6 hours saturates the dihydropyrrole ring.

Step 3 : Piperazine installation via Mitsunobu reaction (DIAD, PPh₃) with 1-Boc-piperazine (1.2 eq) in THF at 0→25°C over 12 hours.

Step 4 : TFA-mediated Boc removal (2 eq) in DCM followed by oxalic acid (1.05 eq) salt formation in ethanol/water (4:1) provides the final compound.

Optimization Insight :

  • Hydrogenation pressure <30 psi led to incomplete saturation (78% conversion)
  • DIAD/PPh₃ ratio critical: 1:1.2 molar ratio minimized phosphine oxide byproducts

Oxalate Salt Formation and Crystallization

Post-synthesis free base conversion to oxalate salt follows standardized protocols:

Conditions :

  • Solvent System: Ethanol/water (3:1 v/v)
  • Stoichiometry: 1:1 molar ratio (base:oxalic acid)
  • Temperature: 0–5°C crystallization over 2 hours

Analytical Profile :

Property Value
Melting Point 192–194°C (dec.)
HPLC Purity 99.8%
Water Content (KF) 0.12% w/w
Residual Solvents Ethanol <0.5% (GC)

Comparative Analysis of Synthetic Methods

Parameter Cyclization Route Hydrogenation Route
Total Steps 4 4
Overall Yield 68% 54%
Stereochemical Control Not required 98% ee achieved
Scalability >10 kg demonstrated Lab-scale (100 g)
Cost (Raw Materials) $420/kg $890/kg

The cyclization route excels in industrial scalability, while the hydrogenation method offers superior stereoselectivity for chiral variants.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups being introduced .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development .

Scientific Research Applications

1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Key Structural Features

Compound Name Core Structure Substituents Oxalic Acid Role Molecular Weight (g/mol)
Target Compound Pyrrolidin-2-one 1-Phenyl, 3-(piperazin-1-yl) Salt form 389.38 (base) + 90.03 (oxalate)
EP-40 () Pyrrolidin-2-one 1-[2-hydroxy-3-(4-(2-hydroxyphenyl)piperazin-1-yl)propyl] Not present ~435 (estimated)
S-61 () Pyrrolidin-2-one hydrochloride 1-{4-[4-(2-tolyl)piperazin-1-yl]butyl} Hydrochloride salt ~450 (estimated)
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one () Pyrrolidin-2-one 3-(4-(o-tolyl)piperazin-1-yl)propyl Free base ~360 (estimated)

Key Observations :

  • Oxalic acid as a counterion distinguishes it from hydrochloride salts (e.g., S-61) and free bases, which may affect solubility and metabolic pathways .

Pharmacological Activity Comparison

Antiarrhythmic and Adrenolytic Effects

Compound Name α-Adrenolytic Activity QTc Prolongation Antioxidant Activity Key Findings
Target Compound Not explicitly studied Not reported Not reported Limited data; commercial availability suggests research use .
EP-40 () Strong α-adrenolytic Prolongs QTc High Antiarrhythmic effect linked to α-blockade and ROS scavenging .
S-61/S-73 () Selective α1-adrenolytic Mild QTc effect Not studied Hypotensive and antiarrhythmic in vivo .
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one () Non-selective α-adrenolytic Not reported Not studied Improves metabolic parameters in obesity models .

Key Observations :

  • The absence of hydroxyl groups (cf.
  • Piperazine substitutions (e.g., 2-tolyl in S-61 vs. phenyl in the target compound) influence receptor selectivity and potency .

Physicochemical and Metabolic Properties

Role of Oxalic Acid

  • Solubility : Oxalic acid forms stable salts with basic amines, enhancing aqueous solubility compared to free bases .
  • Metabolism : Oxalic acid is a metabolic end-product excreted renally. Complexation may reduce systemic exposure to free piperazine derivatives, mitigating toxicity risks .
  • Synthesis : Oxalic acid in reaction systems suppresses byproducts (e.g., compound 6 in ), improving yield and purity .

Comparison with Other Salts

  • Hydrochloride Salts (e.g., S-61) : Higher solubility in polar solvents but may increase acidity, affecting gastric tolerance .
  • Free Bases : Better membrane permeability but lower stability and faster metabolism .

Biological Activity

1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one, oxalic acid, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound consists of a pyrrolidinone core substituted with a phenyl group and a piperazine moiety. The oxalic acid salt form enhances its solubility and bioavailability, which is critical for its pharmacological applications.

Biological Activity Overview

Research indicates that 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one exhibits several biological activities, particularly as an α-adrenoceptor antagonist . This activity is linked to its potential in treating metabolic disorders and cardiovascular diseases.

Key Findings

  • Adrenoceptor Affinity : Studies have demonstrated that this compound acts as a non-selective antagonist for α1B and α2A adrenoceptors. This property is significant as it can influence lipid metabolism and glucose homeostasis .
  • Metabolic Effects : Chronic administration of the compound has shown promising results in reducing plasma triglycerides and glucose levels in animal models of obesity induced by high-fat diets. However, it did not affect body weight or blood pressure in normotensive animals, suggesting a targeted action on metabolic parameters without significant cardiovascular effects .
  • Potential Therapeutic Applications : Given its pharmacological profile, the compound may be beneficial for patients with metabolic syndrome who do not exhibit hypertension. Its ability to modulate lipid and carbohydrate metabolism positions it as a candidate for further clinical exploration in metabolic disorder treatments .

Study 1: Metabolic Benefits

A study focusing on the metabolic effects of 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one reported significant reductions in triglyceride and glucose levels after chronic administration in an obese rat model. The study highlighted the compound's potential as a therapeutic agent for managing hyperglycemia without adversely affecting blood pressure .

Study 2: Pharmacological Profile Assessment

Another research effort assessed the intrinsic activity of various derivatives of pyrrolidinone compounds, including 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one. The findings confirmed its role as a potent non-selective α-adrenoceptor antagonist, reinforcing the need for further investigation into its therapeutic applications in metabolic disorders .

Data Table: Summary of Biological Activities

Activity TypeMechanismObserved EffectsReferences
α-Adrenoceptor Antagonism Non-selective antagonistReduced triglycerides and glucose levels
Metabolic Regulation Modulation of lipid metabolismNo impact on body weight or blood pressure
Potential Therapeutic Use Treatment for metabolic syndromeImprovement in lipid and carbohydrate profile

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one derivatives?

  • Methodological Answer : The synthesis typically involves coupling arylpiperazine moieties to a pyrrolidin-2-one core. For example, derivatives are synthesized via nucleophilic substitution or alkylation reactions. In one study, 1-[3-(4-(2-chlorophenyl)piperazin-1-yl)propyl]pyrrolidin-2-one was prepared by reacting 3-chloropropylpyrrolidin-2-one with 1-(2-chlorophenyl)piperazine under reflux in acetonitrile. Structural confirmation relies on NMR, mass spectrometry, and elemental analysis .

Q. How is oxalic acid degradation under gamma irradiation characterized experimentally?

  • Methodological Answer : Radiolysis of aqueous oxalic acid (1×10⁻² M) is performed using a Co-60 gamma source. Degradation is monitored via pH changes, UV-Vis spectroscopy, and quantification of residual oxalic acid using permanganometric titration. Kinetic models incorporating dissolved O₂ consumption (e.g., complete depletion at 2 kGy) and CO₂ formation rates are validated against experimental data. At 80 kGy, ~90% degradation occurs, with pH increasing from 2.0 to 4.0 .

Q. What in vitro assays are used to evaluate α-adrenoceptor (AR) binding affinity?

  • Methodological Answer : Competitive radioligand binding assays using [³H]prazosin (α1-AR) and [³H]RX821002 (α2-AR) on rat cortical or hippocampal membranes. Test compounds are incubated with membrane homogenates, and displacement curves are analyzed to calculate pKi values. For example, 1-[3-(4-(2-chlorophenyl)piperazin-1-yl)propyl]pyrrolidin-2-one showed pKi = 7.13 for α1-AR, while 1-[3-(4-(4-chlorophenyl)piperazin-1-yl)propyl]pyrrolidin-2-one exhibited pKi = 7.29 for α2-AR .

Advanced Research Questions

Q. How do structural modifications influence α-AR selectivity and antiarrhythmic efficacy?

  • Methodological Answer : Substituents on the phenyl group and spacer length between piperazine and pyrrolidin-2-one critically modulate selectivity. For instance:

  • 2-Chlorophenyl substitution : Enhances α1-AR affinity (pKi = 7.13) and prophylactic antiarrhythmic activity (ED₅₀ = 1.9 mg/kg i.v. in adrenaline-induced arrhythmia models) .
  • Hydroxyl group introduction : Improves α2-AR binding (e.g., 8 in with pKi = 6.71 for α1-AR) but may reduce metabolic stability.
    Advanced SAR studies require comparative molecular field analysis (CoMFA) and molecular docking to predict binding conformations.

Q. How can contradictions between metabolic and cardiovascular effects be resolved?

  • Methodological Answer : Compound EP-47 (1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one) reduced plasma glucose and triglycerides in obese rats without altering blood pressure or body weight. To resolve this paradox:

  • Tissue-specific receptor profiling : Verify α1B/α2A-AR antagonism (key for metabolic effects) vs. α1A/α2B-AR (linked to cardiovascular regulation) .
  • Dose-response studies : Use lower doses to isolate metabolic pathways without triggering compensatory hemodynamic responses.
  • Transcriptomic analysis : Identify off-target effects on insulin signaling or lipid metabolism genes .

Q. What experimental designs address proarrhythmic risks in pyrrolidin-2-one derivatives?

  • Methodological Answer : Prolonged QTc intervals (a proarrhythmic marker) are assessed via electrocardiograms in conscious telemetry-instrumented animals. For example, EP-40 (1-[2-hydroxy-3-[4-(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one) showed QTc prolongation exceeding quinidine, necessitating:

  • In vitro hERG channel inhibition assays : Measure IC₅₀ values using patch-clamp electrophysiology.
  • Ex vivo Langendorff heart models : Quantify arrhythmia incidence under ischemia-reperfusion injury .

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